

# Synthesis of 2-Carbamimidoyl-1,1-dimethylguanidine Hydrochloride: A Technical Guide

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## Compound of Interest

**Compound Name:** 2-carbamimidoyl-1,1-dimethylguanidine

**Cat. No.:** B114582

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This technical guide provides a comprehensive overview of the synthesis of **2-carbamimidoyl-1,1-dimethylguanidine** hydrochloride, commonly known as metformin hydrochloride. This document details the core synthetic methodologies, presents quantitative data in a structured format, and outlines the relevant signaling pathways associated with the compound's mechanism of action.

## Core Synthesis Methodology

The predominant industrial synthesis of metformin hydrochloride involves the reaction of dimethylamine hydrochloride with dicyandiamide (2-cyanoguanidine).[\[1\]](#)[\[2\]](#) This reaction is typically carried out at elevated temperatures, with or without a solvent.[\[2\]](#)[\[3\]](#) The underlying mechanism involves the nucleophilic attack of dimethylamine on the electrophilic nitrile carbon of dicyandiamide.[\[1\]](#)

## Reaction Scheme: Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic protocols for metformin hydrochloride.

Table 1: Reaction Conditions and Yields

Starting Materials	Solvent(s)	Temperature (°C)	Time (h)	Crude Yield (%)	Final Yield (%)	Reference(s)
Dimethylamine hydrochloride, Dicyandiamide	None	120-140	4	-	69	[3]
Dimethylamine hydrochloride, Dicyandiamide	Toluene	Boiling	-	-	96	[2]
Dicyandiamide, Dimethylamine, Sodium Methoxide	Methanol	30	5	-	96.3	[4]
Dicyandiamide, Dimethylamine hydrochloride	N,N-dimethylacetamide	140 ± 5	4-8	84.6 - 92.4	90.3 - 90.8	[5]
Dimethylamine, Dicyandiamide, Hydrochloric acid	Water	High Pressure	-	>90	-	[6]
Dicyandiamide,	Toluene	150	2	-	91.3	[7]

Dimethylamine  
hydrochloride

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Dimethylamine,  
Dicyandiamide, Hydrochloric acid

Methylbenzene, DMF

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Dimethylamine, hydrochloride,  
Dicyandiamide

DMF, Ethylene glycol  
mono-n-propyl ether

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Table 2: Purity and Analytical Data

Purity (%)	Analytical Method(s)	Melting Point (°C)	Key Spectral Data	Reference(s)
>99.90	Not specified	-	-	[9]
98.3	Liquid Chromatography	-	-	[7]
99.70 - 99.81	Not specified	-	Dicyandiamide content: 0.0026% - not detected	[5]
-	TLC, NMR	-	<sup>13</sup> C-NMR (125 MHz, D <sub>2</sub> O): δ (ppm): 160.6, 158.9, 38.1	[3]

## Experimental Protocols

### Protocol 1: Solvent-Free Synthesis[3]

- Reaction Setup: Equimolar quantities of dimethylamine hydrochloride and dicyandiamide are mixed in a suitable reaction vessel.
- Heating: The mixture is heated to a temperature range of 120-140°C.
- Reaction Time: The reaction is maintained at this temperature for 4 hours.
- Work-up and Purification: The resulting product is purified, yielding metformin hydrochloride.

### Protocol 2: Toluene-Mediated Synthesis[2]

- Reaction Setup: Equimolar amounts of dimethylamine and dicyandiamide are dissolved in toluene.
- Acidification: An equimolar amount of hydrogen chloride is gradually added to the solution, causing it to boil.
- Crystallization: Upon cooling, the product precipitates out of the solution.
- Isolation: The precipitate, N,N-dimethylimidodicarbonimidic diamide hydrochloride (metformin hydrochloride), is collected.

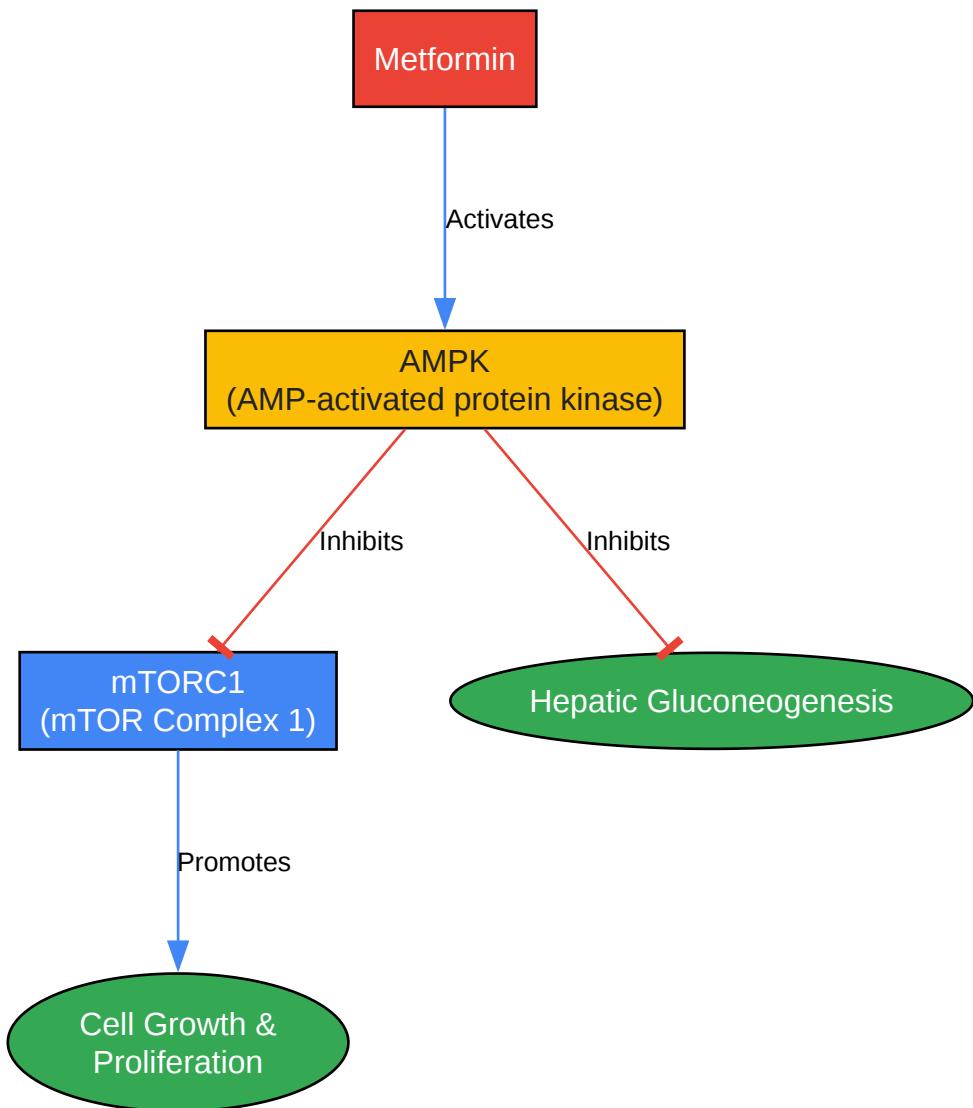
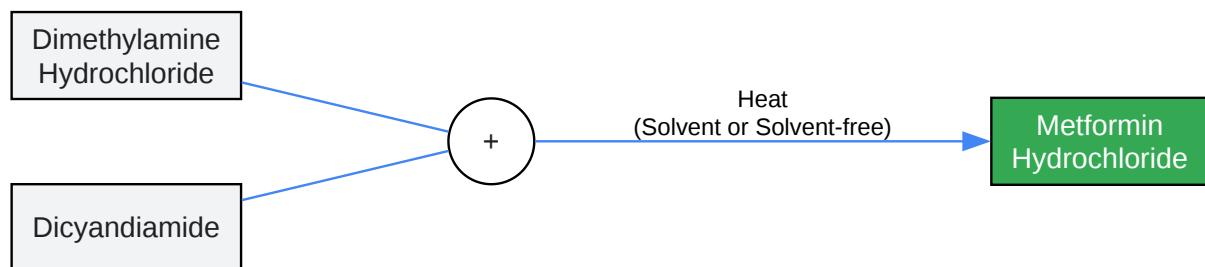
### Protocol 3: Microwave-Assisted Synthesis on TLC Plates[3]

- Spotting: An array of spots of the reactants (dimethylamine hydrochloride and dicyandiamide) is applied to a preparative Thin Layer Chromatography (TLC) plate. A reference TLC plate with separate spots of reactants and expected product is also prepared.
- Microwave Irradiation: Both plates are subjected to microwave irradiation intermittently at 40-second intervals at 540W for a total of 5 minutes.
- Product Identification: The reference TLC is visualized in an iodine chamber to identify the location of the product.

- Extraction: The corresponding area of silica gel containing the product is scraped from the preparative TLC plate.
- Isolation: The product is extracted from the silica gel using ethanol. Evaporation of the solvent affords the desired product.

## Mandatory Visualizations

### Synthesis Pathway



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- To cite this document: BenchChem. [Synthesis of 2-Carbamimidoyl-1,1-dimethylguanidine Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b114582#synthesis-of-2-carbamimidoyl-1-1-dimethylguanidine-hydrochloride>]

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